molecular formula C27H26N8O2 B2792340 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1170371-25-1

5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2792340
CAS No.: 1170371-25-1
M. Wt: 494.559
InChI Key: SZCZOYRFRMDVNZ-UHFFFAOYSA-N
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Description

5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its unique structural composition, which includes a combination of phenyl, piperazine, pyrazolo[3,4-d]pyrimidine, and isoxazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide typically involves a multi-step synthetic route. The process may begin with the synthesis of intermediate compounds, such as 4-phenylpiperazine and pyrazolo[3,4-d]pyrimidine derivatives. These intermediates are then coupled under specific reaction conditions, often involving the use of coupling reagents, solvents, and catalysts.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound would be optimized for scalability. This could involve the use of continuous flow reactors, which enhance reaction efficiency and yield. Key considerations would include cost-effectiveness, environmental impact, and safety protocols.

Chemical Reactions Analysis

Types of Reactions:

5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide (H₂O₂) in acetic acid.

  • Reduction: : Sodium borohydride (NaBH₄) in ethanol.

  • Substitution: : Halogenated solvents and bases like potassium carbonate (K₂CO₃).

Major Products:

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for its therapeutic potential in treating diseases, particularly in the field of oncology and neurology.

  • Industry: : Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • 5-phenylisoxazole-3-carboxamide: : Shares the isoxazole and phenyl moieties but lacks the piperazine and pyrazolo[3,4-d]pyrimidine units.

  • N-phenylpiperazine derivatives: : Possess the piperazine and phenyl elements but differ in other structural components.

Uniqueness:

5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide stands out due to its multi-functional structural framework, which enhances its binding affinity and selectivity for diverse biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

5-phenyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N8O2/c36-27(23-17-24(37-32-23)20-7-3-1-4-8-20)28-11-12-35-26-22(18-31-35)25(29-19-30-26)34-15-13-33(14-16-34)21-9-5-2-6-10-21/h1-10,17-19H,11-16H2,(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCZOYRFRMDVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NOC(=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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